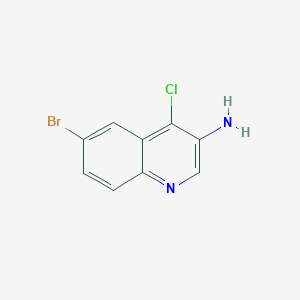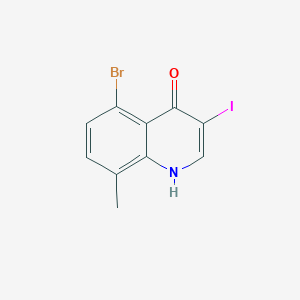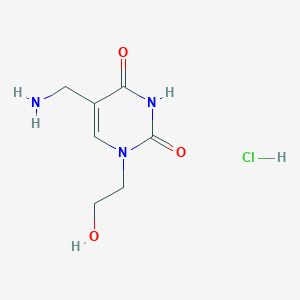
5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Vue d'ensemble
Description
5-(Aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride (AMPDH) is an organic compound that belongs to the pyrimidine family. It is a white crystalline solid with a molecular weight of 289.84 g/mol and a melting point of 207°C. AMPDH is a versatile compound with a variety of applications in scientific research and laboratory experiments. It is used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe in biological imaging.
Applications De Recherche Scientifique
Synthesis Methods and Biological Activities : One study described an efficient synthesis method for a related compound, 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, and its biological activities. This compound was synthesized via a one-pot oxidizing process and showed anti-HIV reverse transcriptase and integrase activity (Tang et al., 2015).
Functionalized Pyrimidine Derivatives : Another study developed a water-mediated, catalyst-free method to synthesize a series of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. These derivatives have pharmaceutical relevance and were synthesized with high atom-economy and low E-factor (Brahmachari et al., 2020).
Antiviral Activity of Derivatives : A study focused on the synthesis and antiviral activity of hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl derivatives of the guanine congener 5-aminothiazolo-[4,5-d]pyrimidine-2,7(3H,6H)-dione. One derivative showed significant in vitro activity against human cytomegalovirus, offering insights into potential antiviral applications (Revankar et al., 1998).
Development of Biological Agents : Another research synthesized a novel series of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, which were examined for anti-inflammatory, antimicrobial, and antifungal activities. This highlights the potential biomedical applications of pyrimidine derivatives (Veeranna et al., 2022).
GnRH Receptor Antagonists for Reproductive Diseases : A study synthesized thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, targeting reproductive diseases. Structural modifications in these compounds influenced their receptor binding activity, suggesting their therapeutic potential in reproductive health (Guo et al., 2003).
Synthesis of Pyrimidines and Derivatives : Various studies have reported the synthesis of different pyrimidine derivatives, exploring their structural characteristics and potential applications in fields like antiviral, antimicrobial, and chemical sensing (Meshcheryakova et al., 2014); (Hirota et al., 1985); (Simonov et al., 2003); (Shaker et al., 2011).
Propriétés
IUPAC Name |
5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c8-3-5-4-10(1-2-11)7(13)9-6(5)12;/h4,11H,1-3,8H2,(H,9,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSDQKILKPDDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCO)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



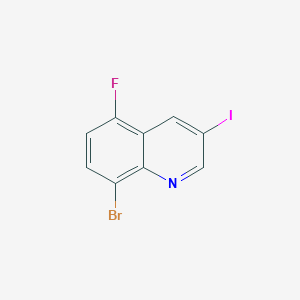

![Bicyclo[2.2.2]octane-2-sulfonyl fluoride](/img/structure/B1382615.png)
![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride](/img/structure/B1382618.png)
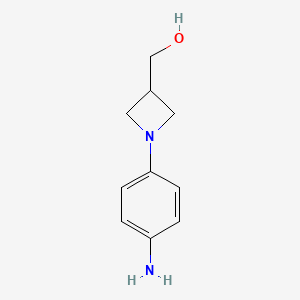


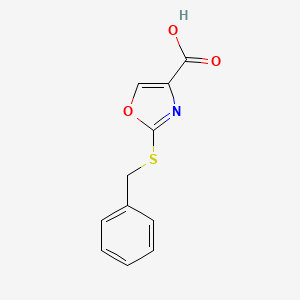
amine hydrochloride](/img/structure/B1382629.png)
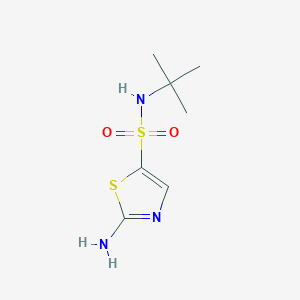
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid](/img/structure/B1382631.png)
